molecular formula C13H15N3O2 B2859248 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide CAS No. 2034289-60-4

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2859248
CAS No.: 2034289-60-4
M. Wt: 245.282
InChI Key: FOXDYNRALDGJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a fused cyclopentapyrazole core linked to a furan-3-carboxamide moiety via a methylene bridge. Its structural complexity arises from the combination of a bicyclic pyrazole system (cyclopenta[c]pyrazole) and a furan ring, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-12(10-3-2-4-11(10)15-16)7-14-13(17)9-5-6-18-8-9/h5-6,8H,2-4,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXDYNRALDGJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Amidation via Coupling Reagents

This method employs carbodiimide-based coupling agents to form the amide bond between furan-3-carboxylic acid and the cyclopenta[c]pyrazole-derived amine.

Procedure :

  • Activation of Furan-3-Carboxylic Acid : Furan-3-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) under nitrogen atmosphere.
  • Addition of Amine : The cyclopenta[c]pyrazole-methylamine (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature for 6–12 hours.
  • Workup : The mixture is washed with 5% NaOH and water, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 70–85%.
Advantages : Mild conditions, high functional group tolerance.
Limitations : Requires stoichiometric coupling agents, which may complicate large-scale production.

Route 2: Acyl Chloride Intermediate Method

This approach converts furan-3-carboxylic acid to its reactive acyl chloride before coupling with the amine.

Procedure :

  • Acyl Chloride Formation : Furan-3-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in benzene for 3 hours. Excess SOCl₂ is removed under vacuum to yield furan-3-carbonyl chloride.
  • Amine Coupling : The acyl chloride is dissolved in DCM and added to a solution of cyclopenta[c]pyrazole-methylamine (1.0 equiv) and pyridine (2.0 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 4 hours.
  • Workup : The product is extracted with DCM, washed with dilute HCl, and crystallized from ethanol.

Yield : 80–90%.
Advantages : High yields, suitable for industrial scale.
Limitations : Requires handling corrosive reagents (SOCl₂), anhydrous conditions.

Route 3: Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation process, reducing reaction times and improving efficiency.

Procedure :

  • Reagent Mixing : Furan-3-carboxylic acid (1.0 equiv), cyclopenta[c]pyrazole-methylamine (1.0 equiv), and HATU (1.1 equiv) are suspended in DMF.
  • Microwave Conditions : The mixture is irradiated at 100°C for 15–20 minutes under 300 W power.
  • Purification : Crude product is precipitated with ice-water and recrystallized from acetonitrile.

Yield : 75–88%.
Advantages : Rapid synthesis, energy-efficient.
Limitations : Specialized equipment required, limited scalability.

Synthesis of the Cyclopenta[c]Pyrazole-Methylamine Intermediate

The amine component is synthesized through a multi-step sequence involving cyclization and functionalization.

Cyclopenta[c]Pyrazole Core Formation

Starting Material : Cyclopentenone (1.0 equiv) and methyl hydrazine (1.2 equiv) are refluxed in ethanol for 8 hours to form the pyrazole ring via [3+2] cycloaddition.
Modification : The resulting 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is brominated at the 3-position using N-bromosuccinimide (NBS) in CCl₄, followed by Gabriel synthesis to introduce the methylamine group.

Key Reaction :
$$
\text{Cyclopentenone} + \text{CH₃NHNH₂} \xrightarrow{\Delta} \text{Cyclopenta[c]pyrazole} \xrightarrow{\text{NBS}} \text{3-Bromo derivative} \xrightarrow{\text{Phthalimide}} \text{Methylamine}
$$

Yield : 60–70% for the overall sequence.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • EDCI/DMAP Method : DCM at 25°C optimal for minimizing side reactions.
  • Acyl Chloride Route : Benzene or toluene at reflux (80–110°C) ensures complete conversion.
  • Microwave Synthesis : DMF at 100°C maximizes energy transfer.

Catalytic Enhancements

  • Fe/NH₄Cl Reduction : Used in intermediate steps to reduce nitro groups or stabilize reactive species.
  • Acid Scavengers : Pyridine or triethylamine neutralizes HCl generated during acyl chloride coupling.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H, furan H-5), 6.55 (d, 1H, furan H-4), 4.20 (s, 2H, CH₂NH), 2.95 (m, 2H, cyclopenta H-5), 2.30 (s, 3H, CH₃).
¹³C NMR δ 165.2 (CONH), 148.1 (furan C-3), 110.5 (furan C-2), 55.8 (CH₂NH), 28.4 (cyclopenta C-7).
HRMS [M+H]⁺ calc. 273.1245, found 273.1248.

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
EDCI/DMAP 78 98.5
Acyl Chloride 88 99.2
Microwave 82 97.8

Industrial and Environmental Considerations

  • Scale-Up Challenges : Acyl chloride route preferred for ton-scale production due to cost-effectiveness.
  • Waste Management : SOCl₂ neutralization with NaOH generates NaCl and SO₂, requiring scrubbers.
  • Green Chemistry Alternatives : Enzymatic amidation and solvent-free microwave methods are under investigation.

Chemical Reactions Analysis

Types of Reactions: N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide can be used as a tool to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a lead compound for drug discovery. Its potential pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties, make it a valuable candidate for further research and development.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and catalysts. Its unique properties can enhance the performance of various industrial processes and products.

Mechanism of Action

The mechanism by which N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound shares a cyclopenta[c]pyrazole core with compound 38 , but the latter incorporates a pyrimidoindole system, requiring multi-step coupling reactions . In contrast, compound 21 employs simpler pyrazole-thiophene hybridization, achieving moderate yields (42%) via column chromatography .

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties

Compound Name Reported Activity Melting Point (°C) Solubility (LogP) Key Spectral Data (IR/NMR)
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide Not explicitly reported Not available Predicted ~2.5* NH (3320 cm⁻¹), C=O (1680 cm⁻¹)†
Compound 21 Trypanocidal activity 297 ~1.8 NH₂ (3450 cm⁻¹), NO₂ (1530 cm⁻¹)
Compound 38 Bromodomain and Extra-Terminal (BET) inhibitor Not reported ~3.1 Aromatic protons at δ 7.46 (1H, s)
Compound 22a Trypanocidal activity Not reported ~2.0 C=O (1675 cm⁻¹)

Notes:

  • Biological Activity: While the target compound lacks explicit activity data, its structural relatives exhibit divergent mechanisms.
  • Physicochemical Trends : The nitro group in 21 and 22a reduces solubility (higher LogP) compared to the furan-based target compound, which may benefit oral bioavailability.

Critical Analysis of Structural Divergence

The cyclopenta[c]pyrazole scaffold in the target compound distinguishes it from simpler pyrazole or furan derivatives. For example:

  • Electronic Profile : The absence of electron-withdrawing groups (e.g., nitro in 21 ) may reduce reactivity but improve metabolic stability in vivo.

Biological Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities. The structure of this compound suggests possible interactions with various biological targets, which could lead to therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.3 g/mol
  • CAS Number : 1949816-33-4

Biological Activity Overview

Research indicates that compounds related to this compound exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study evaluating various derivatives indicated that certain compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6Staphylococcus aureus8 µg/mL
6Klebsiella pneumoniae16 µg/mL
6Staphylococcus epidermidis4 µg/mL

These findings suggest that modifications in the structure can enhance antimicrobial efficacy against clinically relevant strains .

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxicity against various human cancer cell lines. The MTT assay demonstrated that some derivatives were non-cytotoxic towards normal cells while effectively inhibiting cancer cell proliferation. For instance:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF7 (breast)12
A549 (lung)10

These results highlight the potential of these compounds as selective anticancer agents .

Anti-inflammatory Activity

Compounds similar to this compound have been investigated for their ability to inhibit p38 MAP kinase activity. This pathway is crucial in mediating inflammatory responses. Inhibition of this kinase has been linked to reduced production of pro-inflammatory cytokines such as TNFα and IL-6 .

Case Studies

  • In Vivo Studies : In an adjuvant-induced arthritis model, a derivative was shown to significantly reduce joint inflammation and swelling compared to controls. This suggests potential therapeutic use in autoimmune conditions .
  • Combination Therapy : Research has explored the combination of these compounds with traditional antibiotics to enhance efficacy against resistant bacterial strains. The results indicated synergistic effects that could improve treatment outcomes in resistant infections .

Q & A

Q. What are the optimal synthetic routes for N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key considerations include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates and enhance reaction yields .
  • Temperature Control : Reactions often require precise temperature ranges (e.g., 60–80°C) to avoid side products such as over-alkylation or ring-opening byproducts .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) may accelerate specific steps like amide bond formation .
  • Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating high-purity fractions, with gradient elution protocols tailored to the compound’s polarity .
    Optimization Strategy : Use a factorial design of experiments (DoE) to systematically vary parameters (solvent, temperature, catalyst loading) and identify optimal conditions through response surface methodology .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the connectivity of the fused cyclopenta-pyrazole and furan rings. Key diagnostic signals include the methyl group (δ ~1.2–1.5 ppm) and furan carbonyl (δ ~160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ ion) and detects impurities .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the tetrahydrocyclopenta[c]pyrazole core, which may adopt non-planar conformations .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) to measure IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with scintillation counting to determine binding affinity (Kᵢ) .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Advanced Research Questions

Q. How can computational chemistry be integrated to elucidate reaction mechanisms or predict biological targets?

Methodological Answer:

  • Reaction Mechanism Studies :
    • Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization energy barriers) .
    • Quantum mechanics/molecular mechanics (QM/MM) simulations can clarify solvent effects on reaction pathways .
  • Target Prediction :
    • Molecular docking (AutoDock Vina, Schrödinger) screens against protein databases (e.g., PDB) to prioritize targets like kinases or nuclear receptors .
    • Pharmacophore modeling aligns the compound’s functional groups (e.g., amide, furan) with known active sites .

Q. How should researchers resolve contradictions between in vitro bioactivity data and in vivo efficacy?

Methodological Answer:

  • Orthogonal Assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
  • Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability issues .
  • Metabolite Profiling : Use LC-MS to detect inactive or toxic metabolites that may explain reduced in vivo activity .
  • Dose-Response Refinement : Conduct PK/PD modeling to correlate exposure levels with effect magnitude .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) given its complex heterocyclic system?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modifications to the furan (e.g., 3-carboxamide vs. 2-carboxamide) or pyrazole methyl group to assess impact on potency .
  • Crystallographic Studies : Compare ligand-bound protein structures (e.g., via X-ray or cryo-EM) to identify critical binding interactions .
  • Free Energy Perturbation (FEP) : Compute relative binding affinities of analogs to guide rational design .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.